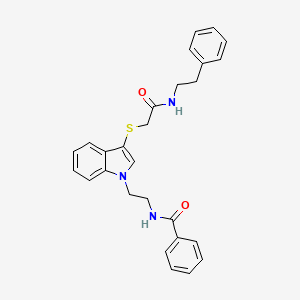

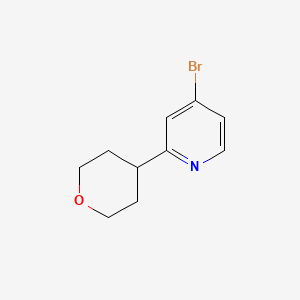

![molecular formula C22H19Cl3N2O2 B2518477 N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide CAS No. 2089056-76-6](/img/structure/B2518477.png)

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide

Overview

Description

Benzamides are a class of compounds that have been widely studied due to their diverse biological activities . They are the simplest amide derivatives of benzoic acid . In powdered form, they appear as a white solid, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water and soluble in many organic solvents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .

Molecular Structure Analysis

The molecular structures of benzamide derivatives can be confirmed by their physicochemical properties and spectroanalytical data . This includes techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .

Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, the title compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride in deionized water at room temperature .

Physical And Chemical Properties Analysis

Benzamides are off-white solids with a density of 1.341 g/cm^3 . They have a melting point of 127 to 130 °C and a boiling point of 288 °C . They are slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

Antifungal Activity

MMV688371 has been found to exert broad-spectrum activity against drug-resistant fungal pathogens . It disrupts cellular lipid homeostasis, leading to a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . This novel mode of action against drug-resistant fungal pathogens highlights the broad utility of targeting lipid homeostasis to disrupt fungal growth .

Treatment of Candida Infections

The compound has shown potent fungicidal activity against Candida auris, a fungal pathogen that has emerged as a particular concern due to its resistance to all three principal antifungal classes . MMV688371 was identified as a promising compound from the Medicines for Malaria Venture’s Pathogen Box library for its bioactivity against C. auris .

Treatment of Other Fungal Infections

In addition to C. auris, MMV688371 has also shown fungicidal activity against other evolutionarily divergent fungal pathogens . This suggests its potential as a broad-spectrum antifungal agent.

Antitrypanosomal Activity

Preliminary studies have indicated that MMV688371 and its analogs could be potential inhibitors of Trypanosoma brucei brucei , a parasite responsible for human African trypanosomiasis (HAT), also known as sleeping sickness . This suggests its potential use in the development of new drugs for the treatment of HAT .

Inhibition of Dihydrofolate Reductase (DHFR)

In silico exploration of MMV688371 and its analogs has revealed their potential as inhibitors of dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of nucleotides and thus DNA. This suggests its potential use in the development of new antimicrobial agents .

Disruption of Lipid Homeostasis

MMV688371 disrupts cellular lipid homeostasis, driving a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . This unique mode of action could provide new insights into resistance-conferring stress responses of fungi .

Mechanism of Action

Target of Action

MMV688371, also known as N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide, primarily targets cellular lipid homeostasis . This compound disrupts the balance of lipids within the cell, leading to a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids .

Mode of Action

The compound interacts with its targets by disrupting cellular lipid homeostasis . This disruption drives a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . The loss of function of the transcriptional regulator HAL9 confers resistance to MMV688371, in part through the upregulation of the lipid-binding chaperone HSP12 . This response appears to assist in tolerating MMV688371-induced stress .

Biochemical Pathways

The affected biochemical pathway involves the regulation of lipid homeostasis . The compound disrupts this pathway, leading to changes in the levels of various lipids within the cell . This disruption affects the balance of sphingolipid intermediates, fatty acids, and lysophospholipids .

Result of Action

The result of MMV688371’s action is the disruption of cellular lipid homeostasis, leading to a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . This disruption can lead to potent fungicidal activity against various fungal pathogens .

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name |

N-(2-aminoethyl)-2,4-dichloro-N-[4-[(4-chlorophenyl)methoxy]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl3N2O2/c23-16-3-1-15(2-4-16)14-29-19-8-6-18(7-9-19)27(12-11-26)22(28)20-10-5-17(24)13-21(20)25/h1-10,13H,11-12,14,26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZDZTJFDLFERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)N(CCN)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347513 | |

| Record name | N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide | |

CAS RN |

2089056-76-6 | |

| Record name | N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

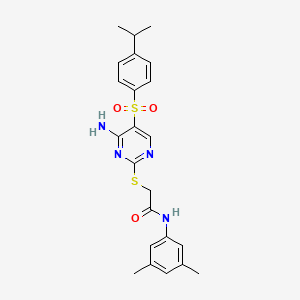

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

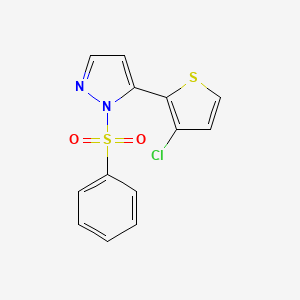

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

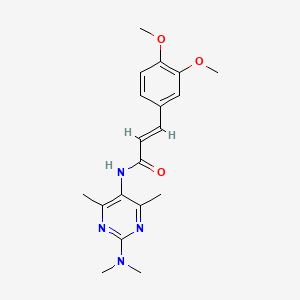

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

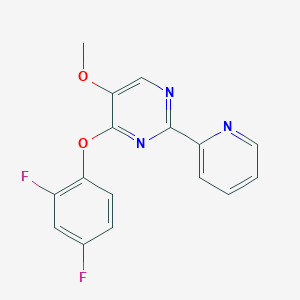

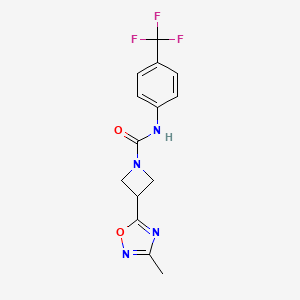

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)